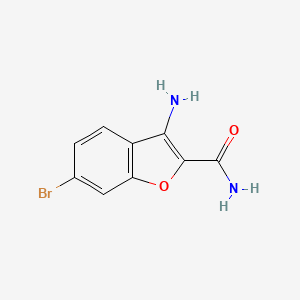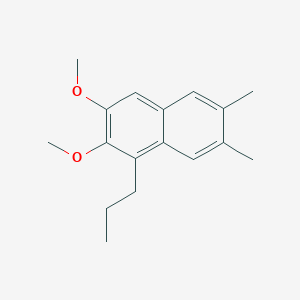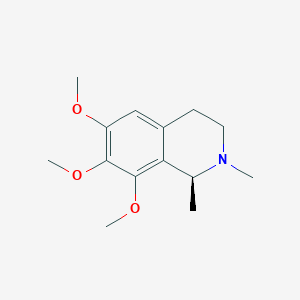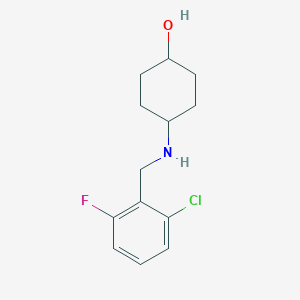
(1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol is a chemical compound that belongs to the class of cyclohexanol derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol typically involves the reaction of a cyclohexanol derivative with a benzylamine derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamine derivatives.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, (1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol may be investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine
The compound could be explored for its potential use in treating various medical conditions, such as neurological disorders or infections.
Industry
In industrial applications, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of (1r,4r)-4-((2-Chloro-6-fluorobenzyl)amino)cyclohexanol would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression.
類似化合物との比較
Similar Compounds
- (1r,4r)-4-((2-Chlorobenzyl)amino)cyclohexanol
- (1r,4r)-4-((2-Fluorobenzyl)amino)cyclohexanol
- (1r,4r)-4-((2-Bromobenzyl)amino)cyclohexanol
Uniqueness
The presence of both chloro and fluoro substituents on the benzylamine moiety may confer unique chemical properties, such as increased reactivity or specificity in biological interactions, compared to similar compounds with only one substituent.
特性
分子式 |
C13H17ClFNO |
|---|---|
分子量 |
257.73 g/mol |
IUPAC名 |
4-[(2-chloro-6-fluorophenyl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17ClFNO/c14-12-2-1-3-13(15)11(12)8-16-9-4-6-10(17)7-5-9/h1-3,9-10,16-17H,4-8H2 |
InChIキー |
SOFDFXHYCBWQGF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NCC2=C(C=CC=C2Cl)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11859784.png)

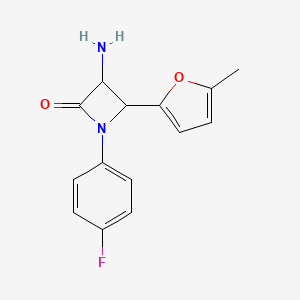

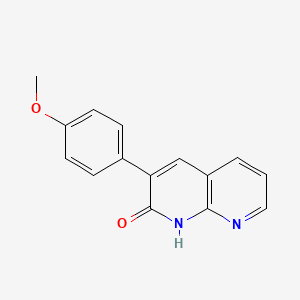
![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)

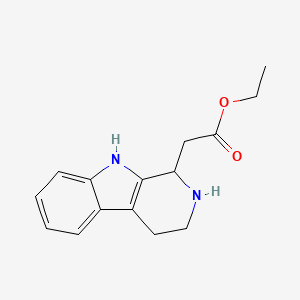
![2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11859820.png)
